molecular formula C22H24N2O3S2 B2482697 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 942001-80-1

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2482697
CAS RN: 942001-80-1
M. Wt: 428.57
InChI Key: WTDDHXADMCLGAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including condensation catalysis and reactions with different chloroacetamides and thioglycolic acid. For instance, novel derivatives have been prepared using carbodiimide condensation catalysis, which is a convenient method for synthesizing acetamide derivatives (Yu et al., 2014). Another approach involves the microwave-assisted synthesis, which is efficient for producing novel acetamide derivatives with potential antibacterial properties (Borad et al., 2015).

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectra. For example, the crystal structure and molecular interactions of certain acetamide derivatives have been detailed, showcasing their geometric conformation and hydrogen bonding patterns (Gautam et al., 2013).

Chemical Reactions and Properties

Chemical properties of related compounds include reactivity towards different agents and the formation of various derivatives. For instance, N-protecting groups, such as the 3,4-dimethoxybenzyl group, have been explored for their easy elimination and yield variation depending on the substituents (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

Physical properties, including crystal structure and photophysical properties, have been studied to understand the compound's stability and interactions. The crystallography of certain acetamide derivatives reveals the spatial arrangement and the impact of hydrogen bonding on molecular stability (Ismailova et al., 2014).

Chemical Properties Analysis

Chemical properties, such as pKa values and antioxidant activities, are crucial for understanding the compound's behavior in different environments. The pKa determination of acetamide derivatives offers insight into their acidity constants, which is essential for predicting their reactivity and biological activity (Duran & Canbaz, 2013). Additionally, the antioxidant properties of novel acetamide derivatives have been evaluated, showing significant effects in inhibiting lipid peroxidation and scavenging free radicals (Ayhan-Kılcıgil et al., 2012).

Scientific Research Applications

  • Antitumor Activity : A study by Yurttaş, Tay, and Demirayak (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry reported on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which include structures similar to the compound . These compounds were screened for their potential antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Some of these compounds demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

  • Synthesis and Biological Activities : Duran and Demirayak (2012) in Medicinal Chemistry Research synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. They investigated their anticancer activities against a panel of 60 different human tumor cell lines, finding that compounds exhibited reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

  • Ring-Opening Polymerization : Otero et al. (2011) in Organometallics discussed the synthesis of heteroscorpionate aluminum alkyl and aryloxide complexes using acetamide and thioacetamide heteroscorpionate protio ligands for ring-opening polymerization (ROP) of cyclic esters. These complexes have potential applications in polymer science and materials engineering (Otero et al., 2011).

  • Optoelectronic Properties : Camurlu and Guven (2015) in the Journal of Applied Polymer Science explored the optoelectronic properties of thiazole-based polythiophenes, involving the synthesis of thiazole-containing monomers, including N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide. These polymers have applications in the field of conducting polymers and materials science (Camurlu & Guven, 2015).

  • Antibacterial and Antifungal Activities : A study by Tang et al. (2019) in Phosphorus, Sulfur, and Silicon and the Related Elements reported the design and synthesis of benzothiazole derivatives with a 1,3,4-thiadiazole moiety. These compounds showed good antibacterial and antifungal activities, particularly against tobacco mosaic virus and certain bacteria (Tang et al., 2019).

  • Photophysical Properties : Balijapalli et al. (2017) in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy synthesized hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides and studied their photophysical properties. These findings are relevant in the field of materials science, particularly in the development of new materials with specific optical properties (Balijapalli et al., 2017).

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-14-5-15(2)7-17(6-14)23-21(25)10-18-13-29-22(24-18)28-12-16-8-19(26-3)11-20(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDDHXADMCLGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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